![molecular formula C26H26N2+2 B12518029 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium) CAS No. 742042-89-3](/img/structure/B12518029.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a complex organic compound that features a biphenyl core with two pyridinium groups attached via methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) typically involves the following steps:
Diazo Coupling Reaction: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Formaldehyde Treatment: The bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the pyridinium groups, converting them into pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted biphenyl or pyridinium derivatives.
科学的研究の応用
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) has several scientific research applications:
作用機序
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with molecular targets through its pyridinium groups. These groups can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with various biomolecules and metal ions. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a similar structure but features bipyridinium groups instead of methylpyridinium groups.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): Another similar compound with hexafluorophosphate counterions.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is unique due to its specific combination of biphenyl and methylpyridinium groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in coordination chemistry and materials science.
特性
CAS番号 |
742042-89-3 |
|---|---|
分子式 |
C26H26N2+2 |
分子量 |
366.5 g/mol |
IUPAC名 |
4-methyl-1-[[3-[3-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-9-13-27(14-10-21)19-23-5-3-7-25(17-23)26-8-4-6-24(18-26)20-28-15-11-22(2)12-16-28/h3-18H,19-20H2,1-2H3/q+2 |
InChIキー |
XEIXTPYXYWMEOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)

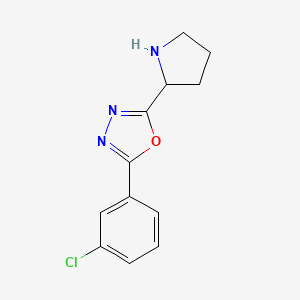

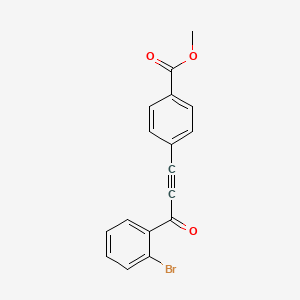
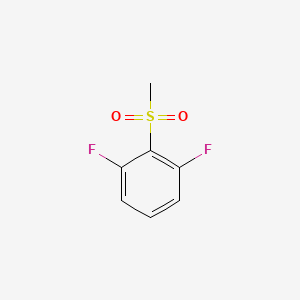
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

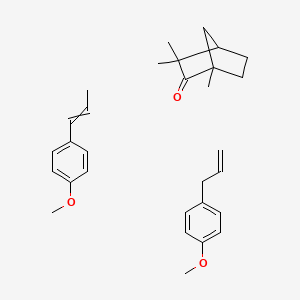
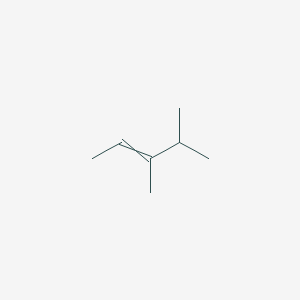
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
